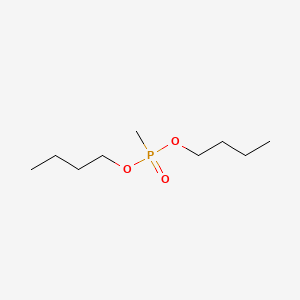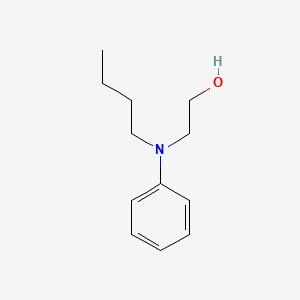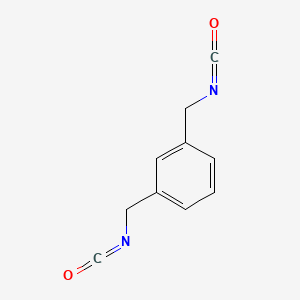
Ethyltriméthoxysilane
Vue d'ensemble
Description
Ethyltrimethoxysilane is an organosilicon compound with the molecular formula C5H14O3Si. It is a colorless, volatile liquid that is widely used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable intermediate in the production of silicone-based products.
Applications De Recherche Scientifique
Ethyltrimethoxysilane is utilized in numerous scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of silicone resins, rubbers, and coupling agents.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mécanisme D'action
Target of Action
Ethyltrimethoxysilane (ETMS) is an important class of organic silicon chemical reagents, which are widely used in the field of hydrophobic surface treatment . It is an important intermediate for the preparation of silicone rubber, silicone resin, and silane coupling agent . These compounds also play an important role in the preparation of dielectric and insulating materials .
Mode of Action
The synthesis of ETMS is achieved through a hydrosilylation reaction catalyzed by RuCl3 ⋅ 3H2O–H2O . This efficient one-step solvent-free synthesis involves the time point and dose of adding additive water . The reaction is characterized by excellent yields, short reaction times, and easy handling under solvent-free and mild conditions .
Biochemical Pathways
It is known that etms is synthesized through a hydrosilylation reaction . This reaction could potentially affect various biochemical pathways related to silicon-based compounds.
Result of Action
The primary result of ETMS action is the formation of silicone-based compounds, which have a wide range of industrial applications. For instance, it is used in the preparation of silicone rubber, silicone resin, and silane coupling agent . These compounds are essential in various industries, including electronics, where they are used in the preparation of dielectric and insulating materials .
Action Environment
The action of ETMS is influenced by various environmental factors. For instance, the synthesis of ETMS involves a hydrosilylation reaction that is catalyzed by RuCl3 ⋅ 3H2O–H2O . This reaction is carried out under solvent-free and mild conditions , suggesting that it is sensitive to factors such as temperature and pressure. Additionally, the presence of water is crucial for the reaction, indicating that humidity could also influence the action of ETMS .
Analyse Biochimique
Biochemical Properties
Ethyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the formation of silica-based materials through sol-gel processes. In these reactions, ethyltrimethoxysilane hydrolyzes in the presence of water to form silanol groups, which can further condense to form siloxane bonds. This process is catalyzed by various enzymes and proteins, including silicatein, which facilitates the polymerization of silanol groups into silica structures .
Ethyltrimethoxysilane also interacts with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and functionality of the biomolecules, making ethyltrimethoxysilane a useful tool in biochemical research and material science .
Cellular Effects
Ethyltrimethoxysilane has been shown to affect various types of cells and cellular processes. In particular, it can influence cell adhesion, proliferation, and differentiation by modifying the extracellular matrix and cell surface properties. Ethyltrimethoxysilane can also impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by altering the phosphorylation status of key signaling proteins .
Furthermore, ethyltrimethoxysilane can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and the production of specific proteins, which can have downstream effects on cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of ethyltrimethoxysilane involves its ability to form covalent bonds with various biomolecules. This compound can bind to proteins, enzymes, and nucleic acids through its silanol groups, which can form stable siloxane bonds with hydroxyl groups on these biomolecules .
Ethyltrimethoxysilane can also inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, it can inhibit proteases by binding to their catalytic residues, preventing substrate access and enzymatic activity. Additionally, ethyltrimethoxysilane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyltrimethoxysilane can change over time due to its stability and degradation properties. Ethyltrimethoxysilane is known to hydrolyze slowly in the presence of moisture, leading to the formation of silanol groups and subsequent condensation into siloxane bonds . This process can affect the long-term stability and functionality of ethyltrimethoxysilane in various applications.
Long-term studies have shown that ethyltrimethoxysilane can have lasting effects on cellular function, including changes in cell adhesion, proliferation, and differentiation. These effects are often dependent on the concentration and duration of exposure to ethyltrimethoxysilane, as well as the specific cellular context .
Dosage Effects in Animal Models
The effects of ethyltrimethoxysilane can vary with different dosages in animal models. At low doses, ethyltrimethoxysilane can promote cell adhesion and proliferation, while at higher doses, it can induce cytotoxicity and apoptosis . Threshold effects have been observed, where a certain concentration of ethyltrimethoxysilane is required to elicit a specific biological response.
Toxic or adverse effects at high doses of ethyltrimethoxysilane include inflammation, oxidative stress, and tissue damage. These effects are often dose-dependent and can vary between different animal models and experimental conditions .
Metabolic Pathways
Ethyltrimethoxysilane is involved in various metabolic pathways, including the hydrolysis and condensation reactions that lead to the formation of siloxane bonds. These reactions are catalyzed by enzymes such as silicatein and other silanol-condensing proteins .
Ethyltrimethoxysilane can also affect metabolic flux and metabolite levels by interacting with key metabolic enzymes and regulatory proteins. For example, it can modulate the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, ethyltrimethoxysilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments .
Ethyltrimethoxysilane can also accumulate in certain tissues, depending on its chemical properties and the presence of specific transporters. This can influence its biological activity and potential toxicity in different cellular contexts .
Subcellular Localization
The subcellular localization of ethyltrimethoxysilane is influenced by its chemical structure and interactions with cellular components. Ethyltrimethoxysilane can be directed to specific compartments or organelles through targeting signals and post-translational modifications .
For example, ethyltrimethoxysilane can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular function and metabolism. The specific localization of ethyltrimethoxysilane can also affect its activity and interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyltrimethoxysilane can be synthesized through the hydrosilylation reaction of ethylene and trimethoxysilane. This reaction is typically catalyzed by ruthenium trichloride trihydrate (RuCl3·3H2O) in the presence of water. The reaction is carried out under mild conditions, and the addition of water is carefully controlled to optimize the yield .
Industrial Production Methods: In industrial settings, ethyltrimethoxysilane is produced using a similar hydrosilylation process. The reaction is conducted in a solvent-free environment to minimize environmental impact and reduce production costs. The use of ruthenium-based catalysts ensures high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Condensation: Reaction with water or alcohols to form siloxane bonds.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metal complexes such as ruthenium trichloride trihydrate.
Condensation: Typically occurs in the presence of moisture or alcohols.
Substitution: Involves nucleophiles such as amines or alcohols.
Major Products:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Condensation: Forms siloxane polymers and oligomers.
Substitution: Yields functionalized silanes with diverse applications.
Comparaison Avec Des Composés Similaires
Methyltrimethoxysilane: Similar in structure but with a methyl group instead of an ethyl group.
Vinyltrimethoxysilane: Contains a vinyl group, making it more reactive in polymerization reactions.
Phenyltrimethoxysilane: Features a phenyl group, providing enhanced thermal stability.
Uniqueness: Ethyltrimethoxysilane is unique due to its balance of reactivity and stability. The ethyl group provides moderate hydrophobicity, making it suitable for a wide range of applications without the extreme reactivity of vinyl or the bulkiness of phenyl groups .
Propriétés
IUPAC Name |
ethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXLTRZCJVAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167489-10-3 | |
| Record name | Silane, ethyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167489-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063772 | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5314-55-6 | |
| Record name | Ethyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















